molecular formula C11H22ClNO5 B13838178 3-Hydroxybutyrylcarnitine Chloride

3-Hydroxybutyrylcarnitine Chloride

Cat. No.: B13838178
M. Wt: 283.75 g/mol
InChI Key: NMSATEWHAHPQCO-ICLMXVQUSA-N
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Description

3-Hydroxybutyrylcarnitine Chloride (C11H22ClNO5, MW: 283.75 g/mol) is a medium-chain acylcarnitine involved in fatty acid (FA) metabolism. It serves as a transport molecule for hydroxybutyryl-CoA across mitochondrial membranes, facilitating β-oxidation. This compound is critical in energy production, particularly during ketogenic states or prolonged exercise . It is commercially available as a high-purity (>95%) analytical standard (e.g., CATO Standard C3D-5802) for research in metabolic disorders, such as thyroid dysfunction .

Properties

Molecular Formula

C11H22ClNO5

Molecular Weight

283.75 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h8-9,13H,5-7H2,1-4H3;1H/t8?,9-;/m1./s1

InChI Key

NMSATEWHAHPQCO-ICLMXVQUSA-N

Isomeric SMILES

CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O.[Cl-]

Canonical SMILES

CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Enzymatic and Fermentative Stereoselective Synthesis of Hydroxybutyrate Intermediates

One of the key steps in preparing 3-hydroxybutyrylcarnitine chloride involves obtaining optically active 3(R)-hydroxybutyrate intermediates. According to US Patent US4710468A, stereoselective preparation of 3(R)-hydroxybutyrate esters can be achieved by fermentative enzymatic reduction of γ-substituted acetoacetic acid esters or amides. This process uses microbial enzymes to reduce the β-keto group selectively, preserving the chiral center and yielding the desired stereoisomer necessary for subsequent coupling to carnitine.

The patent describes a process where 4-chloro-3(R)-hydroxybutyrate esters are converted to 4-iodo or 4-bromo derivatives via halide displacement with sodium iodide or bromide in solvents such as 2-butanone or acetone. These halohydrin intermediates then react with trimethylamine to form the quaternary ammonium compounds, which can be converted into L-carnitine or related esters.

Chemical Esterification of Carnitine with Hydroxybutyric Acid Derivatives

A direct chemical synthesis method involves the reaction of hydroxybutyric acid or its acid chloride with L-carnitine chloride under controlled conditions. An example from the literature describes the synthesis of butyryl-L-carnitine by reacting butyric acid and butyryl chloride with L-carnitine chloride at elevated temperatures (around 80°C) under nitrogen atmosphere. After reaction completion, purification is achieved by solvent removal, recrystallization from isopropyl alcohol and acetone/ethyl ether mixtures, followed by vacuum drying. This method can be adapted for this compound by using 3-hydroxybutyryl chloride or equivalent activated derivatives.

Biochemical Pathways and Enzymatic Activation Relevant to Preparation

Activation of 3-Hydroxybutyrate to Coenzyme A Derivatives

In biological systems, 3-hydroxybutyrate (3-HB) is activated to 3-hydroxybutyryl-CoA (3-HB-CoA) by acyl-CoA synthetases. This activation is a prerequisite for coupling with carnitine to form 3-hydroxybutyrylcarnitine. Studies have demonstrated that both D- and L-stereoisomers of 3-HB can be converted to their CoA esters in tissues such as muscle and liver, although with differing efficiencies.

Coupling of 3-Hydroxybutyryl-CoA with Carnitine

The transfer of the 3-hydroxybutyryl group from CoA to carnitine is catalyzed by carnitine acyltransferases (CAT). Experimental evidence shows that purified CAT enzymes can convert 3-HB-CoA to 3-hydroxybutyrylcarnitine, albeit with varying efficiencies depending on stereochemistry and tissue source.

Summary of Preparation Routes and Key Parameters

Preparation Method Key Reactants/Enzymes Conditions Notes
Fermentative enzymatic reduction γ-substituted acetoacetic esters Microbial enzymes, mild conditions Stereoselective synthesis of 3(R)-hydroxybutyrate esters
Halide displacement and quaternary ammonium formation 4-chloro-3(R)-hydroxybutyrate esters, sodium iodide/bromide, trimethylamine Solvents like acetone, room temp to mild heating Intermediate formation before conversion to carnitine esters
Chemical esterification 3-hydroxybutyryl chloride, L-carnitine chloride 80°C, nitrogen atmosphere Direct chemical synthesis and crystallization purification
Enzymatic activation and coupling 3-HB, ATP, CoA, carnitine, CAT enzymes Physiological or in vitro enzyme assays Biological synthesis via 3-HB-CoA intermediate

Research Results and Analytical Data

  • The enzymatic process yields optically pure 3(R)-hydroxybutyrate intermediates crucial for biological activity and further synthesis.
  • Chemical synthesis methods provide crystalline this compound with high purity after recrystallization steps.
  • In vitro studies confirm the enzymatic conversion of D-3-HB to 3-hydroxybutyrylcarnitine via acyl-CoA synthetase and carnitine acyltransferase, supporting the biological relevance of this compound.
  • Analytical techniques such as high-performance liquid chromatography and mass spectrometry have been used to characterize the stereoisomers and confirm the presence of 3-hydroxybutyrylcarnitine in tissues.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyrylcarnitine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxybutyrylcarnitine Chloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxybutyrylcarnitine Chloride involves its role in fatty acid metabolism. It acts as an intermediate in the β-oxidation pathway, facilitating the transport of fatty acids into the mitochondria for energy production. The compound interacts with enzymes such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, playing a crucial role in maintaining energy homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Acylcarnitines

Chain Length and Functional Group Variations

Acylcarnitines vary in acyl chain length, hydroxylation, and branching, which influence their solubility, metabolic pathways, and biological roles.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Functional Group Key Metabolic Role
3-Hydroxybutyrylcarnitine Chloride C11H22ClNO5 283.75 C4 β-hydroxybutyryl FA β-oxidation, ketogenesis
Acetylcarnitine (C2) C9H18ClNO4 204.25 + 35.45 (Cl) C2 Acetyl Glucose metabolism, neuroprotection
Butyrylcarnitine (C4) C11H22ClNO4 267.75 C4 Butyryl Short-chain FA oxidation
Palmitoylcarnitine (C16) C23H46ClNO4 424.07 C16 Palmitoyl Long-chain FA transport
3-Hydroxyisovalerylcarnitine (C5-OH) C12H24ClNO5 297.78 C5 β-hydroxyisovaleryl Branched-chain AA catabolism
Lauroylcarnitine (C12) C19H38ClNO4 380.00 C12 Lauroyl Medium-chain FA metabolism

Metabolic Pathways and Disease Associations

  • This compound :

    • Exercise Physiology : Levels increase post-exercise, reflecting enhanced FA oxidation and ketone body synthesis .
    • Food Science : Reduced in processed milk, indicating thermal degradation of FA metabolites .
    • Thyroid Disorders : Elevated in hypothyroidism, serving as a biomarker for impaired lipid metabolism .
  • Comparators :

    • Palmitoylcarnitine (C16) : Accumulates in long-chain FA oxidation disorders (LC-FAODs), such as CPT2 deficiency .
    • Acetylcarnitine (C2) : Used therapeutically in neurodegenerative diseases due to its neuroprotective effects .

Notes on Discrepancies and Limitations

  • Molecular Formula Variability: lists two entries for this compound with conflicting formulas (C11H22ClNO4 vs. C11H22ClNO5). The majority of sources (e.g., ) confirm C11H22ClNO5, suggesting a typographical error in .
  • Commercial Availability : While this compound is marketed by CATO and Chinese suppliers, analogs like Lauroylcarnitine are discontinued by some vendors (e.g., CymitQuimica) .

Q & A

Q. What ethical guidelines apply to using this compound in human research?

  • Compliance : Ensure studies comply with institutional review board (IRB) protocols. Use only research-grade compounds (not FDA-approved) and prohibit human/animal administration per regulatory guidelines .

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